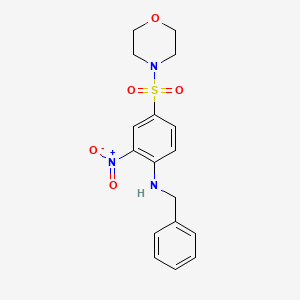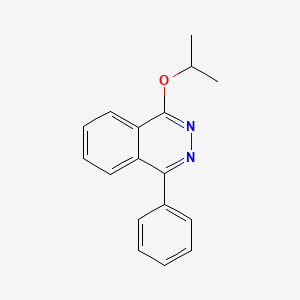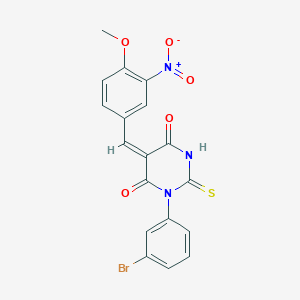![molecular formula C17H18N2O3 B4957355 3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
3-[(4-isopropoxybenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-isopropoxybenzoyl)amino]benzamide, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to exhibit potent inhibitory activity against several kinases, including Src family kinases and receptor tyrosine kinases.
科学研究应用
3-[(4-isopropoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several kinases, including Src family kinases and receptor tyrosine kinases. This makes 3-[(4-isopropoxybenzoyl)amino]benzamide a promising candidate for the treatment of various diseases, including cancer, inflammatory diseases, and cardiovascular diseases.
作用机制
The mechanism of action of 3-[(4-isopropoxybenzoyl)amino]benzamide involves the inhibition of tyrosine kinases. It has been shown to specifically inhibit the activity of Src family kinases and receptor tyrosine kinases. This inhibition leads to the disruption of signaling pathways that are involved in cell growth, proliferation, and survival. This ultimately results in the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-isopropoxybenzoyl)amino]benzamide have been extensively studied. It has been shown to exhibit potent antiproliferative and proapoptotic effects in cancer cells. Additionally, 3-[(4-isopropoxybenzoyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. In addition to its anticancer effects, 3-[(4-isopropoxybenzoyl)amino]benzamide has also been shown to exhibit anti-inflammatory effects and to improve cardiovascular function.
实验室实验的优点和局限性
One of the main advantages of 3-[(4-isopropoxybenzoyl)amino]benzamide is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of kinases in various biological processes. Additionally, 3-[(4-isopropoxybenzoyl)amino]benzamide has been well characterized, and its mechanism of action is well understood. However, one limitation of 3-[(4-isopropoxybenzoyl)amino]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3-[(4-isopropoxybenzoyl)amino]benzamide. One area of interest is the identification of new targets for 3-[(4-isopropoxybenzoyl)amino]benzamide. Additionally, there is interest in developing new analogs of 3-[(4-isopropoxybenzoyl)amino]benzamide that exhibit improved selectivity and potency. Finally, there is interest in exploring the potential of 3-[(4-isopropoxybenzoyl)amino]benzamide as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and cardiovascular diseases.
Conclusion
In conclusion, 3-[(4-isopropoxybenzoyl)amino]benzamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its potent inhibitory activity against several kinases makes it a useful tool for studying the role of kinases in various biological processes. Additionally, its anticancer, anti-inflammatory, and cardiovascular effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully explore the potential of 3-[(4-isopropoxybenzoyl)amino]benzamide as a therapeutic agent.
合成方法
The synthesis of 3-[(4-isopropoxybenzoyl)amino]benzamide involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzamide to yield the final product, 3-[(4-isopropoxybenzoyl)amino]benzamide. The synthesis of 3-[(4-isopropoxybenzoyl)amino]benzamide has been well documented in the literature and has been optimized for large-scale production.
属性
IUPAC Name |
3-[(4-propan-2-yloxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)22-15-8-6-12(7-9-15)17(21)19-14-5-3-4-13(10-14)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKEXRGECFRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)-4-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)
![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)


![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)